molecular formula C11H14O4 B3109460 2-Butyl-4,6-dihydroxybenzoic acid CAS No. 173324-41-9

2-Butyl-4,6-dihydroxybenzoic acid

Cat. No.: B3109460
CAS No.: 173324-41-9
M. Wt: 210.23 g/mol
InChI Key: PCVYYQAXKLEYGV-UHFFFAOYSA-N
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Description

2-Butyl-4,6-dihydroxybenzoic acid: is a phenolic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their antioxidant properties and are commonly found in various plants. The structure of this compound includes a benzene ring substituted with two hydroxyl groups and a carboxyl group, along with a butyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4,6-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the Kolbe-Schmitt reaction, where resorcinol is carboxylated in the presence of carbon dioxide under high pressure and temperature. The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Kolbe-Schmitt reactions followed by purification processes such as crystallization and chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-4,6-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

2-Butyl-4,6-dihydroxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 2-Butyl-4,6-dihydroxybenzoic acid involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant activity is primarily mediated through the scavenging of reactive oxygen species and the inhibition of oxidative chain reactions. The compound may also interact with various molecular targets and pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

  • 2,3-Dihydroxybenzoic acid
  • 2,4-Dihydroxybenzoic acid
  • 2,5-Dihydroxybenzoic acid
  • 2,6-Dihydroxybenzoic acid
  • 3,4-Dihydroxybenzoic acid
  • 3,5-Dihydroxybenzoic acid

Comparison: 2-Butyl-4,6-dihydroxybenzoic acid is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity compared to other hydroxybenzoic acids. The butyl group may enhance its lipophilicity, allowing for better interaction with lipid membranes and potentially increasing its bioavailability and efficacy in biological systems.

Biological Activity

Overview

2-Butyl-4,6-dihydroxybenzoic acid (C11H14O4), a phenolic compound, is known for its significant biological activities, primarily attributed to its antioxidant properties. This compound features a benzene ring with two hydroxyl groups and a carboxylic acid, along with a butyl group that enhances its lipophilicity. The unique structure allows it to interact with various biological systems, making it a subject of extensive research in pharmacology and biochemistry.

The compound's structure is characterized by:

  • Phenolic Structure : Two hydroxyl groups (-OH) on the benzene ring.
  • Carboxylic Group : Contributes to its acidity and reactivity.
  • Butyl Group : Increases lipophilicity, potentially enhancing biological activity.

Antioxidant Activity

This compound exhibits potent antioxidant properties. It acts by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby reducing oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases.

Assay Type Methodology Results
DPPH ScavengingReaction with DPPH radicalSignificant reduction in DPPH absorbance, indicating strong radical scavenging ability
FRAP AssayFerric reducing antioxidant powerHigh reducing power comparable to standard antioxidants

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It has been shown to decrease the expression of pro-inflammatory markers and inhibit the activation of NF-κB in monocytes under oxidative stress conditions .

Antimicrobial Activity

This compound demonstrates antimicrobial properties against various pathogens. Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungal strains like Candida albicans.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli12100 µg/mL
Candida albicans1075 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound donates electrons to free radicals, stabilizing them and preventing cellular damage.
  • Anti-inflammatory Pathway Modulation : It inhibits the NF-κB pathway, reducing the expression of inflammatory cytokines.
  • Microbial Interaction : The lipophilic nature allows it to penetrate microbial membranes, disrupting their integrity.

Study on Antioxidant Capacity

A study assessed the antioxidant capacity of various hydroxybenzoic acids, including this compound. The results showed that this compound had one of the highest antioxidant capacities among the tested phenolic acids, significantly reducing lipid peroxidation in vitro .

Evaluation of Antimicrobial Properties

In another study, the antimicrobial efficacy of this compound was evaluated against clinical isolates of resistant bacteria. The results indicated that it effectively inhibited the growth of multidrug-resistant strains, suggesting potential for therapeutic applications.

Properties

IUPAC Name

2-butyl-4,6-dihydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-3-4-7-5-8(12)6-9(13)10(7)11(14)15/h5-6,12-13H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVYYQAXKLEYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=CC(=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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